molecular formula C20H29NO5 B13729937 [(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate CAS No. 18429-98-6

[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate

Cat. No.: B13729937
CAS No.: 18429-98-6
M. Wt: 363.4 g/mol
InChI Key: ITPBBIALPUKKHC-YISXUXMPSA-N
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Description

[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a trimethoxybenzoate group attached to an octahydroisoquinoline moiety. The presence of multiple methoxy groups and a fused bicyclic system makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and trimethoxybenzoic acid. The synthetic route may involve:

    Reduction: Reduction of isoquinoline derivatives to form the octahydroisoquinoline core.

    Esterification: Esterification of the octahydroisoquinoline with trimethoxybenzoic acid under acidic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and improve the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy groups or the isoquinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Comparison with Similar Compounds

[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate can be compared with other isoquinoline derivatives and trimethoxybenzoate compounds. Similar compounds include:

    Isoquinoline: A simpler structure with similar core features.

    Trimethoxybenzoic Acid: Shares the trimethoxybenzoate group.

    Other Isoquinoline Derivatives: Compounds with variations in the substitution pattern on the isoquinoline ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.

Properties

CAS No.

18429-98-6

Molecular Formula

C20H29NO5

Molecular Weight

363.4 g/mol

IUPAC Name

[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C20H29NO5/c1-21-9-8-15-13(12-21)6-5-7-16(15)26-20(22)14-10-17(23-2)19(25-4)18(11-14)24-3/h10-11,13,15-16H,5-9,12H2,1-4H3/t13-,15+,16?/m1/s1

InChI Key

ITPBBIALPUKKHC-YISXUXMPSA-N

Isomeric SMILES

CN1CC[C@H]2[C@@H](C1)CCCC2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1CCC2C(C1)CCCC2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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